N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1298053-51-6
VCID: VC5230962
InChI: InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24)
SMILES: CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C
Molecular Formula: C20H21ClN4O4S
Molecular Weight: 448.92

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

CAS No.: 1298053-51-6

Cat. No.: VC5230962

Molecular Formula: C20H21ClN4O4S

Molecular Weight: 448.92

* For research use only. Not for human or veterinary use.

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide - 1298053-51-6

Specification

CAS No. 1298053-51-6
Molecular Formula C20H21ClN4O4S
Molecular Weight 448.92
IUPAC Name 3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide
Standard InChI InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24)
Standard InChI Key SEZODVHWPCJUNX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C

Introduction

Overview of the Compound

N-Cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic organic molecule belonging to the quinoxalinone derivatives class. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates key functional groups such as a cyclopropyl moiety, a quinoxalinone core, and a benzamide group, all of which contribute to its biological activity.

Synthesis Pathway

The synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide typically involves:

  • Formation of the Quinoxalinone Core: A condensation reaction between an o-phenylenediamine derivative and a diketone (e.g., isobutyl diketone).

  • Cyclopropyl Substitution: Introduction of the cyclopropyl group via alkylation or acylation reactions.

  • Benzamide Coupling: Coupling with a benzoyl chloride derivative under basic conditions to form the final product.

Biological Activities

The compound exhibits potential biological activities based on its structural features:

  • Antimicrobial Activity: Quinoxalinones are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, making them effective against Gram-positive and Gram-negative bacteria.

  • Anticancer Potential: The benzamide moiety may enhance binding to cancer-related receptors such as EGFR or DNA-interacting enzymes.

  • Anti-inflammatory Properties: The quinoxalinone scaffold has shown inhibition of inflammatory mediators like 5-lipoxygenase in related studies.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical methods are employed:

  • NMR Spectroscopy (1H and 13C): Used to verify hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Pharmacological Insights

Preliminary studies suggest that N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide could serve as a lead compound for drug development due to its favorable pharmacokinetic properties:

  • High lipophilicity enables good membrane permeability.

  • Structural modifications can optimize receptor binding and reduce toxicity.

Data Table

PropertyValue/Description
Molecular FormulaC21H23N3O2
Molecular Weight~349.43 g/mol
Key Functional GroupsCyclopropyl, Quinoxalinone, Benzamide
Synthesis StepsQuinoxalinone formation, substitution
Biological ActivitiesAntimicrobial, anticancer, anti-inflammatory
Analytical TechniquesNMR, MS, IR

Research Directions

Future research on this compound should focus on:

  • Structure Optimization: Modifying substituents on the quinoxalinone core or benzamide group to enhance potency.

  • Biological Evaluation: Conducting in vitro and in vivo studies to confirm antimicrobial and anticancer efficacy.

  • Toxicity Assessment: Evaluating cytotoxicity against normal cell lines to ensure safety.

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